3-Amino-N,N-dimethyl-4-nitroaniline
Overview
Description
3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H11N3O2. It is a derivative of aniline, featuring both amino and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
As a nitroaniline derivative, it may undergo enzymatic reduction to form reactive intermediates that can bind to cellular macromolecules .
Biochemical Pathways
Given its structural similarity to other nitroaniline compounds, it may be involved in pathways related to oxidative stress and enzymatic reduction .
Result of Action
Given its structural similarity to other nitroaniline compounds, it may induce oxidative stress and cause cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-N,N-dimethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline, followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step may involve the use of reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-4-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, and hydrogen gas with a catalyst.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is 3-Amino-N,N-dimethyl-4-phenylenediamine.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-Amino-N,N-dimethyl-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals and drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-nitroaniline: Lacks the N,N-dimethyl groups, leading to different reactivity and applications.
N,N-Dimethyl-4-nitroaniline: Lacks the amino group, affecting its chemical behavior and uses.
4-Nitroaniline: Lacks both the N,N-dimethyl and amino groups, resulting in distinct properties.
Uniqueness
3-Amino-N,N-dimethyl-4-nitroaniline is unique due to the presence of both amino and nitro groups, along with N,N-dimethyl substitution. This combination of functional groups imparts specific reactivity and properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOMXLUNDWLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942896 | |
Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-71-8 | |
Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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